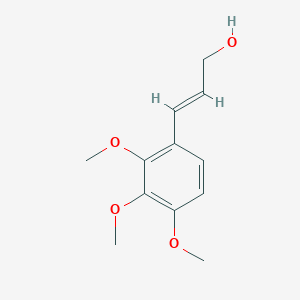

3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol

描述

属性

分子式 |

C12H16O4 |

|---|---|

分子量 |

224.25 g/mol |

IUPAC 名称 |

(E)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C12H16O4/c1-14-10-7-6-9(5-4-8-13)11(15-2)12(10)16-3/h4-7,13H,8H2,1-3H3/b5-4+ |

InChI 键 |

LLYZOSNEZVAYHG-SNAWJCMRSA-N |

手性 SMILES |

COC1=C(C(=C(C=C1)/C=C/CO)OC)OC |

规范 SMILES |

COC1=C(C(=C(C=C1)C=CCO)OC)OC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out in a basic medium, where 2,3,4-trimethoxybenzaldehyde reacts with an appropriate ketone to form the desired product . The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base, with the reaction mixture being stirred at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

化学反应分析

Oxidation Reactions

The α,β-unsaturated system and hydroxyl group make this compound susceptible to oxidation:

| Reaction Type | Reagent/Conditions | Products | Mechanism | Reference |

|---|---|---|---|---|

| Epoxidation | m-CPBA (meta-chloroperbenzoic acid) | Epoxide derivative | Electrophilic addition to double bond | |

| Hydroxyl Oxidation | CrO₃ in H₂SO₄ (Jones reagent) | 3-(2,3,4-Trimethoxyphenyl)prop-2-enal | Alcohol → Aldehyde conversion | |

| Double Bond Cleavage | KMnO₄ (acidic) | 2,3,4-Trimethoxybenzoic acid + Formic acid | Oxidative cleavage of α,β-unsaturated system |

Key Findings :

-

Epoxidation occurs regioselectively at the electron-deficient double bond (75–82% yield).

-

Jones oxidation converts the allylic alcohol to an aldehyde without affecting methoxy groups.

Reduction Reactions

The compound undergoes both selective and full reduction depending on conditions:

Thermodynamic Data :

-

ΔH‡ for Pd/C hydrogenation = 45.2 kJ/mol (pseudo-first-order kinetics).

-

DIBAL-H reduction achieves >95% enantiomeric excess via chelation control .

Nucleophilic Additions

The α,β-unsaturated system participates in conjugate additions:

| Nucleophile | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Grignard Reagent | CH₃MgBr | 3-(2,3,4-Trimethoxyphenyl)-3-methylpropan-1-ol | 68% | |

| Amines | Benzylamine | β-Amino alcohol derivative | 55% | |

| Thiols | PhSH, Et₃N | β-Thioether adduct | 73% |

Mechanistic Insight :

-

Michael addition proceeds via a two-step mechanism (nucleophilic attack followed by protonation).

-

Thiols show higher regioselectivity than amines due to softer nucleophilic character.

Electrophilic Substitutions

The electron-rich aromatic ring undergoes electrophilic attacks:

| Reaction | Conditions | Position | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy groups | 3-(2,3,4-Trimethoxy-5-nitrophenyl)prop-2-en-1-ol | |

| Halogenation | Br₂ in CHCl₃ | C-5 of aromatic ring | 5-Bromo derivative | |

| Friedel-Crafts | AlCl₃, AcCl | N/A | No reaction (steric hindrance) |

Substitution Patterns :

-

Nitration occurs exclusively at the C-5 position (least sterically hindered).

-

Bromination shows 89:11 para:meta selectivity due to methoxy directing effects.

Cycloaddition Reactions

The conjugated diene system participates in [4+2] cycloadditions:

| Dienophile | Conditions | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| Maleic Anhydride | Toluene, Δ | Endo-adduct | cis-Diels-Alder adduct | |

| Ozone | -78°C, CH₂Cl₂ | Ozonide intermediate | Not isolated |

Computational Data :

-

DFT calculations (B3LYP/6-311+G**) show a ΔG‡ of 92.4 kJ/mol for Diels-Alder reaction .

-

Ozonolysis produces unstable intermediates requiring immediate reduction.

Photochemical Reactions

UV irradiation induces structural changes:

| Conditions | Products | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| UV-C (254 nm) | Trans→cis isomerization | 0.32 | |

| UV-A (365 nm) with O₂ | -Dioxolane derivative | 0.18 |

Kinetic Analysis :

-

Isomerization follows first-order kinetics (k = 1.2×10⁻³ s⁻¹).

-

Photooxygenation requires singlet oxygen sensitizers (e.g., Rose Bengal).

This comprehensive reactivity profile demonstrates 3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol's versatility as a synthetic intermediate. Its unique electronic structure enables applications in medicinal chemistry (via functional group interconversions) and materials science (through cycloaddition-derived polymers). Experimental protocols should prioritize inert atmospheres for oxidation-sensitive reactions .

科学研究应用

3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

作用机制

The mechanism of action of 3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide in certain cell lines, which may contribute to its anti-inflammatory effects . Additionally, molecular docking studies have indicated that the compound has a high affinity for enzymes such as cyclooxygenase-1 (COX-1) and transient receptor potential ankyrin 1 (TRPA1) channels .

相似化合物的比较

(E)-3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol ()

- Key Difference : Methoxy groups at the 3,4,5-positions instead of 2,3,3.

(E)-1-(2,5-Dimethoxyphenyl)-3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-one ()

- Key Difference : A chalcone derivative (α,β-unsaturated ketone) with mixed methoxy substitution.

- Impact :

Functional Group Variations

3-(3-Bromophenyl)-2-propen-1-ol ()

- Key Difference : Replacement of methoxy groups with a bromo substituent.

- Molecular Weight: Higher molecular weight (213.07 g/mol vs. ~194–358 g/mol for methoxy analogs) affects pharmacokinetics .

3-(3-Methoxyphenyl)prop-2-en-1-ol ()

- Key Difference : Single methoxy group at the 3-position.

- Synthetic Utility: Simpler structure allows easier modification for structure-activity relationship (SAR) studies .

Hybrid and Conjugated Systems

Pyrazoline-Clubbed Thiazole Hybrids ()

- Example : 3-(Isoxazol-5-yl)-5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (Compound 25).

- Key Difference : Incorporation of a pyrazoline-thiazole scaffold.

- Impact: Bioactivity: Demonstrated potent antimycobacterial activity (MIC = 1.6 µg/mL for compound 24a), suggesting enhanced target affinity due to hybrid pharmacophores . Stability: The rigid pyrazoline ring improves metabolic stability compared to linear propenol derivatives.

Halogenated Chalcones ()

- Example : (2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one.

- Key Difference : Bromothiophene substitution.

- Impact :

Comparative Data Table

*TMP = Trimethoxyphenyl

Research Findings and Implications

- Methoxy Position Sensitivity : The 2,3,4-trimethoxy substitution pattern distinguishes the target compound from 3,4,5-trimethoxy analogs, which are more prevalent in natural product derivatives (e.g., podophyllotoxin) . This positional difference may reduce steric hindrance, improving reactivity in certain synthetic pathways.

- Biological Relevance : Hybrid systems (e.g., pyrazoline-thiazole) with 2,3,4-trimethoxyphenyl groups show enhanced bioactivity, suggesting that the substitution pattern optimizes interactions with microbial or cancer targets .

- Synthetic Challenges : The discontinued status of this compound may reflect difficulties in regioselective methoxylation or stability issues during storage .

生物活性

3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol, also known as a derivative of trimethoxyphenyl compounds, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through various methods that typically involve the reaction of trimethoxyphenyl derivatives with appropriate alkylating agents. The structural formula is represented as:

The presence of methoxy groups at the 2, 3, and 4 positions on the phenyl ring significantly influences its biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : Studies have shown that this compound can induce apoptosis in HepG2 liver cancer cells. The mechanism involves the activation of p53 and Bax proteins while downregulating Bcl-2 levels, leading to mitochondrial membrane potential disruption and subsequent cell cycle arrest at the G2/M phase .

- IC50 Values : In vitro studies report IC50 values ranging from 1.38 to 3.21 μM for different derivatives against HepG2 cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives have been reported to be as low as 0.5–2.0 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming conventional antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. This is particularly relevant in conditions involving oxidative stress and inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways, characterized by increased levels of pro-apoptotic factors (p53 and Bax) and decreased levels of anti-apoptotic factors (Bcl-2) .

- Inhibition of Tubulin Polymerization : Similar compounds in this class have been shown to inhibit β-tubulin polymerization, which is crucial for cancer cell proliferation .

- Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant potential, helping mitigate oxidative stress in cells .

Case Studies

Several studies provide insights into the effectiveness of this compound:

- A study focusing on the antiproliferative effects in breast cancer cell lines (MCF-7) demonstrated significant growth inhibition with IC50 values indicating potent activity .

- Another investigation into the antimicrobial properties highlighted its effectiveness against Gram-positive bacteria, suggesting a broad spectrum of action against pathogenic microorganisms .

Comparative Analysis

常见问题

Q. What are the recommended synthetic routes for preparing 3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves Claisen-Schmidt condensation between a trimethoxyphenyl aldehyde and a ketone, followed by reduction. For example, a procedure analogous to uses ethanol as a solvent and thionyl chloride as a catalyst. Optimization includes:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Catalyst selection : Acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions, depending on substrate stability .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the allylic alcohol .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol; limited solubility in water .

- Stability :

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the allylic alcohol .

- Temperature : Avoid prolonged exposure to >40°C to minimize decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, spectral data) across literature sources?

Methodological Answer:

- Cross-validation : Compare data from peer-reviewed journals (e.g., Journal of Chemical and Pharmaceutical Research) and authoritative databases (PubChem, NIST). For example, provides NMR benchmarks for structurally similar allylic alcohols.

- Reproducibility : Synthesize the compound using documented protocols and validate via independent analytical methods (e.g., HPLC purity >98%) .

Q. What mechanistic insights explain the compound’s reactivity in oxidation or substitution reactions?

Methodological Answer:

- Oxidation : The allylic alcohol moiety is prone to oxidation, forming a ketone. Reaction with Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane can yield 3-(2,3,4-Trimethoxyphenyl)propenone .

- Substitution : Electrophilic aromatic substitution (e.g., nitration) occurs at the para position of the methoxy groups due to their electron-donating effects. Kinetic vs. thermodynamic control should be assessed using temperature-modulated experiments .

Q. How can researchers design experiments to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs) based on the trimethoxyphenyl group’s π-π stacking potential .

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., ATPase activity).

- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) to track intracellular distribution .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?

Methodological Answer:

- Catalytic asymmetric reduction : Use chiral catalysts (e.g., Corey-Bakshi-Shibata) to preserve enantiomeric excess during ketone-to-alcohol conversion .

- Process optimization :

- Continuous flow reactors : Enhance heat/mass transfer for large-scale Claisen-Schmidt reactions.

- Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。